Backbone Length and Conformational Impact: Fmoc-L-beta-homotryptophan vs. Fmoc-L-tryptophan
Fmoc-L-beta-homotryptophan incorporates an additional methylene unit in its backbone, resulting in a β2-amino acid architecture. This structural modification fundamentally alters peptide secondary structure relative to the α-amino acid Fmoc-L-tryptophan. According to Micuch and Seebach (2002), β2-amino acid residues induce β-peptide chains to adopt a 12/10 helix or hairpin turn conformation, whereas α-amino acids yield canonical α-helices and β-sheets [1]. This backbone elongation is not a subtle variation but a decisive determinant of peptide folding and, consequently, biological function.
| Evidence Dimension | Backbone carbon count between amino and carboxyl groups |
|---|---|
| Target Compound Data | β2-amino acid: one additional methylene group (C2 extension) |
| Comparator Or Baseline | Fmoc-L-tryptophan (α-amino acid): standard C1 backbone |
| Quantified Difference | Backbone extended by one carbon atom; induces 12/10 helix instead of α-helix |
| Conditions | Solid-phase peptide synthesis and conformational analysis in β-peptide chains |
Why This Matters
Procurement of the incorrect backbone variant will produce a peptide with a fundamentally different three-dimensional structure, compromising intended biological activity and rendering experimental results invalid.
- [1] Micuch, P., & Seebach, D. (2002). Preparation of β2-Homotryptophan Derivatives for β-Peptide Synthesis. Helvetica Chimica Acta, 85, 1567-1577. View Source
